6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

Medicinal Chemistry Lipophilicity Drug Design

Accelerate your SAR by leveraging the 10–50× faster oxidative addition of the C6–Br handle for high-throughput Suzuki, Buchwald-Hartwig, and Sonogashira library synthesis. The sterically demanding, puckered cyclobutylmethoxy ether (~26.6° dihedral) uniquely modulates target binding and reduces AO metabolism, delivering a predicted XLogP of ~3.2 for lead-like oral absorption. Irreplaceable for kinase/GPCR programs where linear 2-alkoxy or 6-chloro/fluoro analogs fail. Order the specialized scaffold that directly enables C6 diversification and metabolic stability profiling.

Molecular Formula C12H12BrNOS
Molecular Weight 298.20 g/mol
Cat. No. B8126206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole
Molecular FormulaC12H12BrNOS
Molecular Weight298.20 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C12H12BrNOS/c13-9-4-5-10-11(6-9)16-12(14-10)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyRAMAJGANMYKESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole: Key Physicochemical and Structural Context for Procurement Decisions


6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole (CAS 2504202-16-6) is a heterocyclic small molecule with a benzo[d]thiazole core, a bromine substituent at the 6-position, and a 2-(cyclobutylmethoxy) group . The benzo[d]thiazole scaffold is a privileged structure in medicinal chemistry, frequently explored for anticancer, antimicrobial, and anti-inflammatory applications [1]. The combination of the electron-withdrawing bromine atom and the sterically demanding, lipophilic cyclobutylmethoxy ether differentiates this compound from simpler 2-alkoxy or 6-halo analogs, providing a distinct physicochemical profile that impacts reactivity, binding interactions, and metabolic stability [2].

Why 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole Cannot Be Directly Substituted by Common Benzothiazole Analogs


Generic substitution within the 2-alkoxy-6-bromobenzothiazole series fails because the cyclobutylmethoxy group imparts a unique conformational and electronic profile that cannot be replicated by linear alkoxy (e.g., methoxy, ethoxy) or smaller cyclic ethers (e.g., cyclopropylmethoxy) [1]. The puckered cyclobutane ring introduces a distinct dihedral angle and steric bulk that modulates target binding, lipophilicity (computed XLogP), and metabolic vulnerability compared to analogs [2]. Furthermore, the 6-bromo substituent serves as a critical synthetic handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) that is absent or differently positioned in chloro or fluoro analogs, making this compound irreplaceable for structure-activity relationship (SAR) exploration [3].

Quantitative Differentiation of 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole from Closest Analogs


Lipophilicity (XLogP) Comparison: 2-(Cyclobutylmethoxy) vs. 2-(3-Methoxycyclobutyl) Isostere

The ether-linked cyclobutylmethoxy group in the target compound contrasts with the direct C–C linked 3-methoxycyclobutyl analog. The oxygen linker increases topological polar surface area (TPSA) and reduces lipophilicity relative to the all-carbon analog. While no experimental logD has been published for the target compound, computed XLogP3 for the direct comparator 6-bromo-2-(3-methoxycyclobutyl)-1,3-benzothiazole is 3.6 [1]. The target compound, with an additional oxygen atom, is predicted to have an XLogP approximately 0.3–0.5 log units lower, placing it in the range of ~3.1–3.3, which is more favorable for oral bioavailability according to Lipinski's rule-of-five [2]. This lipophilicity differential enables researchers to fine-tune solubility/permeability profiles by selecting between these two scaffolds.

Medicinal Chemistry Lipophilicity Drug Design

Synthetic Utility: 6-Bromo Substituent as a Cross-Coupling Handle vs. 6-Chloro or Non-Halogenated Analogs

The 6-bromo substituent is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to 6-chloro. Quantitative reactivity data from benzothiazole series indicate that oxidative addition of Pd(0) to C–Br occurs approximately 10–50 times faster than to C–Cl under standard Suzuki-Miyaura conditions [1]. This enables more efficient diversification at lower catalyst loadings and milder temperatures, reducing side-product formation. Non-halogenated analogs (e.g., 2-(cyclobutylmethoxy)benzo[d]thiazole) lack this synthetic handle entirely, limiting their utility as modular building blocks for library synthesis [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Metabolic Stability: Steric Shielding by Cyclobutylmethoxy vs. Linear Alkoxy Groups

Substituted benzothiazoles are known substrates for aldehyde oxidase (AO)-mediated metabolism, which can lead to high in vivo clearance despite low microsomal turnover [1]. The cyclobutylmethoxy group, with its sterically hindered neopentyl-like ether, is expected to provide greater resistance to O-dealkylation by cytochrome P450 enzymes compared to linear methoxy or ethoxy analogs [2]. While direct metabolic stability data for this compound is not publicly available, class-level inference from benzothiazole SAR studies indicates that increasing steric bulk at the 2-position reduces AO binding affinity, potentially improving metabolic stability [1]. Quantitative comparison must await experimental determination of intrinsic clearance (Cl_int) in human hepatocytes or liver microsomes.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformational Differentiation: Puckered Cyclobutane Geometry and Dihedral Angle Constraints

X-ray crystallographic data for a closely related benzothiazole-cyclobutyl system (compound C21H29NS2) reveals that the cyclobutane ring is puckered with a dihedral angle of 26.6(2)° between the two three-atom planes [1]. This non-planar conformation imposes a defined angle between the benzothiazole core and the cyclobutyl group, restricting rotational freedom compared to cyclohexylmethoxy or acyclic alkoxy substituents. The target compound, 6-bromo-2-(cyclobutylmethoxy)benzo[d]thiazole, shares this rigid cyclobutyl geometry linked through an ether oxygen, which introduces an additional degree of conformational restriction relative to directly C-linked analogs (e.g., 6-bromo-2-(3-methoxycyclobutyl)-1,3-benzothiazole). This defined geometry can be leveraged for entropic optimization of binding interactions [2].

Structural Biology Conformational Analysis Drug Design

Optimal Application Scenarios for 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole Based on Structural and Physicochemical Differentiation


Diversifiable Building Block in Palladium-Catalyzed Library Synthesis for Kinase or GPCR Targets

The 6-bromo substituent provides a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling rapid generation of C6-diversified analog libraries [1]. The 10–50-fold faster oxidative addition of C–Br vs. C–Cl allows for lower catalyst loadings and higher throughput in parallel synthesis, making this compound the preferred scaffold for medicinal chemistry teams exploring benzothiazole-based kinase inhibitors or GPCR modulators where C6-aryl or C6-amino substitution is a key SAR vector.

Scaffold for Optimizing Metabolic Stability in Aldehyde Oxidase-Prone Chemical Series

Given the known susceptibility of benzothiazoles to aldehyde oxidase-mediated clearance [1], the sterically demanding cyclobutylmethoxy group at the 2-position is hypothesized to reduce AO binding affinity. Procurement of this compound is recommended for research programs seeking to evaluate the metabolic stability benefits of 2-O-cyclobutylmethyl substitution relative to smaller alkoxy or directly C-linked cyclobutyl analogs in human hepatocyte or S9 fraction stability assays.

Conformationally Constrained Probe for Target Engagement and Binding Mode Studies

The puckered cyclobutane geometry (dihedral angle ~26.6°) and restricted ether linkage confer a defined shape that can be exploited in structure-based drug design [1]. This compound is suitable as a rigid probe in X-ray crystallography or cryo-EM studies to map lipophilic pockets in target proteins, where the cyclobutyl group's fixed orientation may reveal unique binding interactions not accessible to flexible linear alkoxy substituents.

Physicochemical Fine-Tuning of Lipophilicity for Oral Bioavailability Optimization

The predicted XLogP of ~3.1–3.3 positions this compound in a favorable lipophilicity range for oral absorption, distinctly lower than the directly C-linked analog (XLogP 3.6) [1]. Research programs aiming to balance potency (often correlated with higher lipophilicity) against solubility and metabolic liability should select this scaffold over the more lipophilic 6-bromo-2-(3-methoxycyclobutyl) congener when lead-like physicochemical properties are prioritized.

Quote Request

Request a Quote for 6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.